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Compound of Interest

(6-methyl-1H-indol-2-yl)boronic
Compound Name:

acid
CAS No.: 953411-07-9
Cat. No.: B1392369

Get Quote

Executive Summary

(6-Methyl-1H-indol-2-yl)boronic acid (CAS: 953411-07-9) is a specialized heterocyclic
organoboron reagent used primarily in medicinal chemistry for the introduction of the 6-
methylindole scaffold via Suzuki-Miyaura cross-coupling.[1] Unlike its more robust
phenylboronic acid counterparts, this compound exhibits significant protodeboronation
instability due to the specific electronic environment of the indole 2-position. This guide
provides a rigorous analysis of its physicochemical properties, handling requirements, and
experimental protocols designed to mitigate its inherent lability.

Molecular Identity & Structural Characterization
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Property Detail

IUPAC Name (6-Methyl-1H-indol-2-yl)boronic acid
CAS Number 953411-07-9

Molecular Formula CoH10BNO:2

Molecular Weight 174.99 g/mol

SMILES CC1=CC2=C(C=C1)C=C(B(O)O)N2

Indole bicyclic core; Methyl group at C6; Boronic
Structural Features ] ] )
acid moiety at C2 (pyrrole ring).[2]

Structural Insights

The C2-position of the indole ring is electron-rich. The presence of the boronic acid group at
this position creates a high susceptibility to hydrolytic cleavage (protodeboronation), particularly
in the presence of moisture or non-optimal pH conditions. The C6-methyl group adds
lipophilicity but does not significantly sterically hinder the reaction center at C2.

Physical State & Solid-State Properties
Appearance and Morphology

o State: Solid powder.
o Color: Typically off-white to light brown (darkening indicates oxidation or decomposition).

o Hygroscopicity: Moderate.[3] Boronic acids readily form hydrogen-bonded networks and can
reversibly dehydrate to form boroxines (cyclic trimers).

Thermal Properties[3][5]

e Melting Point:Decomposes prior to distinct melting.

o Technical Note: While specific isomers (e.g., 6-indolylboronic acid) melt around 177-181
°C, 2-indolylboronic acids are thermally labile. They often undergo dehydration to the
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boroxine anhydride form starting at 100-120 °C, followed by protodeboronation at higher
temperatures.

o Storage Temperature: -20 °C (Freezer) is strictly required for long-term stability.

Solubility Profile

Solvent Solubility Notes
_ Preferred solvent for stock

DMSO High _

solutions.

Can form methyl esters
Methanol Moderate ]

(boronates) over time.

Soluble as boronate anion at
Water Low

pH > 10.

] Poor solubility; often requires

Dichloromethane Low

cosolvents.

Stability & Handling Protocols (Critical)

The primary challenge with (6-methyl-1H-indol-2-yl)boronic acid is C2-protodeboronation.
Unlike the C3 or C5 positions, the C2 position is highly activated, making the C-B bond
susceptible to cleavage by protons.

Mechanism of Instability

In aqueous or protic media, the indole nitrogen lone pair donates electron density into the ring,
facilitating protonation at the C3 position. This generates an indolenine intermediate that rapidly
hydrolyzes the C-B bond, releasing boric acid and 6-methylindole.

(6-Methyl-1H-indol-2-yl) .
boronic acid C3 Protonation

Indolenine Intermediate Hydrolysis/Cleavage 6-Methylindole
_________ \ g (C3-Protonated) jg@ (Decomposed) + B(OH)3
+ H+ (Acid/Protic Solvent) 3

Figure 1: Protodeboronation Pathway of 2-Indolylboronic Acids
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Handling Recommendations

e Atmosphere: Handle under Argon or Nitrogen.

e Solvent Choice: Avoid protic solvents (EtOH, H20) for long storage. Use anhydrous DMF or
DMSO.

o Base Selection: In coupling reactions, use weak bases (e.g., KsPOa4, Cs2CO3) rather than
strong hydroxides to minimize base-catalyzed decomposition.

Experimental Protocols
A. Quality Control: Purity Analysis (HPLC)

Standard reverse-phase HPLC can degrade this compound. Use the following modified
method.

e Column: C18 (e.g., Agilent Zorbax), 3.5 um.

Mobile Phase A: Water + 0.1% NH4OH (Basic pH stabilizes the boronate form).

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (Indole absorption).

Pass Criteria: Single peak >95%. (Note: A second peak corresponding to the boroxine
anhydride is common and acceptable in non-aqueous injections).

B. Optimized Suzuki-Miyaura Coupling

This protocol uses a "slow-release" strategy or rapid heating to favor coupling over
deboronation.

Reagents:
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(6-Methyl-1H-indol-2-yl)boronic acid (1.2 equiv)

Aryl Halide (1.0 equiv)

Catalyst: Pd(dppf)Cl2-DCM (5 mol%)

Base: K3POa (3.0 equiv)

Solvent: 1,4-Dioxane/Water (4:1) - Degassed
Workflow:

« Inerting: Charge a microwave vial with the aryl halide, boronic acid, base, and Pd catalyst.
Seal and purge with Argon for 5 minutes.

e Solvation: Add degassed solvent via syringe.
e Reaction:
o Method A (Thermal): Heat at 80 °C for 4—6 hours.

o Method B (Microwave - Preferred): Heat at 100 °C for 30 minutes. (Rapid heating
minimizes the time window for protodeboronation).

e Workup: Dilute with EtOAc, wash with brine, dry over Na=SOa. Purify via flash
chromatography (Hexane/EtOAC).
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Figure 2: Catalytic Cycle & Decomposition Risk
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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